Zolpidem, a non-benzodiazepine hypnotic agent, has been extensively studied for its therapeutic effects, particularly in the treatment of insomnia. It is known for its high affinity for the GABAA receptor benzodiazepine site, which is crucial for its hypnotic properties. The drug has been the subject of various studies exploring its mechanism of action, potential applications beyond sleep disorders, and its effects on cognitive and psychiatric conditions5910.
Zolpidem is primarily used as a hypnotic drug for the treatment of insomnia. Its efficacy in initiating sleep has been demonstrated in a polysomnographic study, where sublingual zolpidem was found to be more effective than oral zolpidem in reducing latency to persistent sleep6. Moreover, the addition of zolpidem to combination therapy with atomoxetine-oxybutynin has been shown to increase sleep efficiency and the respiratory arousal threshold in obstructive sleep apnea, highlighting its potential in treating complex sleep-related disorders3.
Recent studies have suggested that zolpidem therapy may have antioxidant effects that could be beneficial against oxidative injury, which is implicated in the etiopathogenesis of several severe diseases, including psychiatric disorders. The antioxidant potential of zolpidem, as a scavenger of reactive oxygen species, supports its potential therapeutic effects in improving conditions associated with oxidative stress1.
Zolpidem's effects on memory functions have been explored, revealing that it can impair explicit memory for material presented after drug administration without affecting implicit memory or previously acquired knowledge. This suggests that while zolpidem may have adverse effects on certain memory functions, it does not universally impair cognitive processes8.
In a study using large-scale calcium imaging with a miniaturized fluorescence microscope, zolpidem was found to significantly suppress neuronal activity in the CA1 region of the hippocampus in freely behaving mice. This suppression of calcium signaling aligns with the drug's known sedative effects and provides insight into its potential impact on neuronal circuits critical for cognition and memory9.
Zolpidem has been clinically associated with acquired long QT syndrome and torsade de pointes tachyarrhythmia. The drug's acute inhibition of recombinant hERG K+ channels and action potential prolongation in human cardiomyocytes derived from induced pluripotent stem cells suggests a mechanism underlying these cardiovascular risks4.
2-Keto Zolpidem falls under the category of organic compounds, specifically classified as a ketone. Its significance lies in its role as a metabolic intermediate and degradation product, which aids in the study of pharmacokinetics and pharmacodynamics related to Zolpidem.
The synthesis of 2-Keto Zolpidem primarily involves the oxidative degradation of Zolpidem. Several methods can be employed for this purpose:
The molecular structure of 2-Keto Zolpidem features a ketone functional group attached to an imidazopyridine backbone. This structure can be represented as follows:
The spatial arrangement of atoms within the molecule influences its reactivity and interactions with biological targets, making structural analysis essential for understanding its behavior in biological systems.
2-Keto Zolpidem undergoes various chemical reactions, which include:
The mechanism of action for 2-Keto Zolpidem primarily revolves around its role as a metabolite of Zolpidem. While Zolpidem acts on the gamma-aminobutyric acid receptor subtype A (GABA_A) to induce sedation, the exact pharmacological effects of 2-Keto Zolpidem are less understood but may involve similar pathways due to structural similarities.
The scientific applications of 2-Keto Zolpidem are diverse:
2-Keto Zolpidem (CAS 400038-68-8), systematically named N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-oxoacetamide, is a pharmacologically significant metabolite and impurity of the sedative-hypnotic drug zolpidem. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.37 g/mol and an accurate mass of 321.1477 Da [1] [5] [6]. Structurally, it features an imidazopyridine core substituted with a 4-methylphenyl group at position 2 and a N,N-dimethyl-2-oxoacetamide moiety at position 3. The critical structural distinction from the parent drug zolpidem (C₁₉H₂₁N₃O) is the oxidation of the acetamide group’s alpha-carbon to a ketone, forming a β-ketoamide system [1] [10].
The compound exhibits a highly conjugated system, evidenced by its UV absorption maxima at 254 nm and 310 nm [5]. Protonation occurs at the amidine nitrogen (pKₐ ~8), generating a resonance-stabilized pyridinium salt (Figure 3), which influences electrochemical behavior. This conjugated iminium structure supports a reduction potential estimated at -0.4 V, enabling potential electron transfer (ET) interactions in biological systems [9].
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₉H₁₉N₃O₂ | High-Resolution MS |
Molecular Weight | 321.37 g/mol | Calculated |
Accurate Mass | 321.1477 Da | MS |
SMILES | CN(C)C(=O)C(=O)c1c(nc2ccc(C)cn12)c3ccc(C)cc3 | Canonical |
InChI Key | WJEFEBYRIBQJRX-UHFFFAOYSA-N | Standardized |
Melting Point | Not reported | - |
Solubility | Soluble in organic solvents (DMSO, methanol); limited water solubility | Experimental |
2-Keto Zolpidem emerged as a critical compound during metabolic studies of zolpidem in the 1990s. Zolpidem, first approved in 1992 (brand name Ambien), is a short-acting GABAₐ receptor agonist selective for α₁-subunits [2] [10]. Early pharmacokinetic research identified 2-Keto Zolpidem (initially termed "Oxozolpidem" or "Zolpidem metabolite X") as a primary oxidative derivative formed via hepatic cytochrome P450 (CYP) enzymes, predominantly CYP3A4 [2] [4]. Unlike other metabolites (e.g., hydroxylated derivatives), it retains the imidazopyridine backbone but lacks sedative activity due to impaired receptor binding [2] [8].
The compound’s identification marked a key advancement in understanding zolpidem’s metabolic fate. Research confirmed that 2-Keto Zolpidem is pharmacologically inert, contrasting with benzodiazepine metabolites that often exhibit activity [2] [4] [10]. This inertness, coupled with its stability, later positioned it as a reference marker for analytical quality control. The synthesis typically involves controlled oxidation of zolpidem using reagents like potassium permanganate or hydrogen peroxide, followed by purification via preparative HPLC to achieve >95% purity [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1